![molecular formula C9H11NO3 B2660004 4-Methoxy-3,5-dimethylpicolinic acid CAS No. 138569-60-5](/img/structure/B2660004.png)
4-Methoxy-3,5-dimethylpicolinic acid
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Overview
Description
4-Methoxy-3,5-dimethylpicolinic acid, also known as Methoxymethylated picolinic acid (MMPA), is a chemical compound that belongs to the picolinic acid family. It has a molecular weight of 181.19 and its IUPAC name is 4-methoxy-3,5-dimethyl-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of 4-Methoxy-3,5-dimethylpicolinic acid is C9H11NO3 . The InChI code for the compound is 1S/C9H11NO3/c1-5-4-10-7(9(11)12)6(2)8(5)13-3/h4H,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis
4-Methoxy-3,5-dimethylpicolinic acid has a number of physical and chemical properties. It has a molecular weight of 181.19 g/mol . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 1.5 .Scientific Research Applications
Metabolic Pathway Studies
One study focused on the in vivo metabolism of psychoactive phenethylamines, revealing insights into metabolic pathways operative in rats. Although the compound of interest isn't directly mentioned, the research methodology and findings provide a framework that could be applicable to the study of 4-Methoxy-3,5-dimethylpicolinic acid related compounds in biological systems (Kanamori et al., 2002).
Corrosion Inhibition
Research on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid medium. This study's approach to corrosion inhibition could inspire similar applications for 4-Methoxy-3,5-dimethylpicolinic acid related compounds (Bentiss et al., 2009).
Photophysical Properties Tuning for Bioprobes
A study on bifunctional lanthanide tris(dipicolinates) highlighted the tunable photophysical properties of these complexes, which has significant implications for designing bioprobes. The chemical modification strategies detailed in this research could be relevant for adapting 4-Methoxy-3,5-dimethylpicolinic acid for similar applications (Gassner et al., 2008).
Photolabile Precursors for Neuroactive Compounds
Research on the photocleavage of 1-acyl-7-nitroindolines to yield carboxylic acids and 7-nitrosoindole explored the potential of these compounds as photolabile precursors for neuroactive amino acids. The findings suggest possible applications for 4-Methoxy-3,5-dimethylpicolinic acid derivatives in controlled drug delivery and release systems (Papageorgiou & Corrie, 2000).
Antiviral Activities
A study on 4'-Hydroxy-3-methoxyflavones revealed their potent antiviral activities against picornaviruses. The structural insights and activity relationships found in this research could guide the development of 4-Methoxy-3,5-dimethylpicolinic acid derivatives as antiviral agents (De Meyer et al., 1991).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
4-methoxy-3,5-dimethylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-10-7(9(11)12)6(2)8(5)13-3/h4H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURTZWSYMDBSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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